Cefozopran Hydrochloride vs. Ceftazidime: Quantified Superiority in Anti-Staphylococcal Potency
Against methicillin-susceptible Staphylococcus aureus (MSSA), cefozopran (CZOP) demonstrates significantly greater in vitro potency compared to the third-generation cephalosporin ceftazidime (CAZ). This difference is critical for coverage in empirical therapy for skin, soft tissue, or respiratory infections where S. aureus is a common pathogen. The superiority is quantified by lower Minimum Inhibitory Concentration (MIC90) values [1].
| Evidence Dimension | In vitro antibacterial activity (MIC90) |
|---|---|
| Target Compound Data | MIC90 = 0.78 μg/mL |
| Comparator Or Baseline | Ceftazidime (CAZ), MIC90 = 12.5 μg/mL |
| Quantified Difference | Cefozopran is approximately 16-fold more active (lower MIC90) than ceftazidime against MSSA. |
| Conditions | MIC90 determination against methicillin-susceptible Staphylococcus aureus (MSSA) clinical isolates. |
Why This Matters
This substantial 16-fold difference in potency makes cefozopran a more reliable choice than ceftazidime for infections where S. aureus is suspected or confirmed, directly impacting formulary inclusion and clinical procurement decisions.
- [1] Iwasawa, Y., et al. (1993). In vitro and in vivo activities of cefozopran, a new cephalosporin. Chemotherapy, 41(Supplement4), 67-80. View Source
